2,6-Dibromo-4-hydroxybenzonitrile

Environmental Fate Soil Microbiology Herbicide Residue Management

Researchers and procurement managers face functional equivalence risks when selecting halogenated benzonitriles. 2,6-Dibromo-4-hydroxybenzonitrile (CAS 74283-33-3) offers a distinct physicochemical profile-logP ~2.9, soil half-life ~7 days, and intermediate chloroplast assay potency (3-4× less than ioxynil)-that cannot be substituted by chloro or iodo analogs. • **Environmental calibrant**: Certified standard for bromoxynil residue quantification in soil/water matrices • **SAR benchmark**: Reference compound for optimizing foliar uptake and target-site inhibition • **Synthesis precursor**: Starting material for bromoxynil octanoate (logP ~6.1) with superior hydrolytic stability • **Bioremediation model**: Substrate for nitrilase pathway studies in soil actinobacteria

Molecular Formula C7H3Br2NO
Molecular Weight 276.91 g/mol
CAS No. 74283-33-3
Cat. No. B3033048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-4-hydroxybenzonitrile
CAS74283-33-3
Molecular FormulaC7H3Br2NO
Molecular Weight276.91 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)C#N)Br)O
InChIInChI=1S/C7H3Br2NO/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,11H
InChIKeyBWIKNENYIJXHDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dibromo-4-hydroxybenzonitrile Identity & Procurement Baseline


2,6-Dibromo-4-hydroxybenzonitrile (CAS 74283-33-3) is a symmetrically substituted, electron-deficient aromatic compound featuring two bromine atoms and a hydroxyl group ortho and meta to a nitrile moiety on a benzene ring . Its molecular formula is C₇H₃Br₂NO, with a molecular weight of 276.91 g/mol . The compound is formally classified as a 3,5-dihalogenated 4-hydroxybenzonitrile, a structural motif foundational to a well‑characterized class of nitrile herbicides [1]. In the laboratory and industrial supply chain, it serves primarily as a high‑purity (>95%) synthetic intermediate for agrochemical discovery and as an analytical reference standard, not as a formulated end‑use product . Its procurement specification is thus defined by its role as a key precursor or comparator in the synthesis and study of bioactive benzonitrile derivatives .

Workflow

Agrochemical intermediate & SAR probe

Selection

High-purity halogenated benzonitrile scaffold

Context

Environmental fate & herbicidal mode-of-action studies

Why 2,6-Dibromo-4-hydroxybenzonitrile Cannot Be Substituted in Research


The 3,5-dihalogenated 4-hydroxybenzonitrile scaffold exhibits profound structure‑activity divergences that are dictated by the identity of the halogen substituents [1]. Bromine, chlorine, and iodine analogues—while sharing the same core—differ markedly in their electronic effects (Hammett σ), lipophilicity (logP), steric bulk, and metabolic liability [2]. These physicochemical differences translate directly into quantifiable variations in biological potency, environmental half‑life, and hydrolytic stability, as evidenced by decades of comparative herbicidal research [3]. Furthermore, synthetic derivatives such as the octanoate esters are pro‑pesticides requiring in vivo activation, introducing a distinct set of formulation and toxicological profiles [4]. Consequently, assuming functional equivalence among brominated, iodinated, or esterified benzonitriles without empirical verification risks experimental irreproducibility and misinformed procurement. The following evidence guide quantifies precisely where 2,6-dibromo-4-hydroxybenzonitrile stands apart from its closest comparators.

Halogen-dependent bioactivity

Bromine, chlorine and iodine analogs differ in logP, electron‑withdrawing strength and steric bulk; potency and environmental persistence may shift significantly.

Ester prodrug activation

Octanoate esters are pro‑pesticides requiring in vivo hydrolysis; the free phenol provides an inherently stable reference for intrinsic activity studies.

Microbial degradation pathway

Nitrilase and nitrile hydratase substrate preferences are halogen‑specific; degradation half‑lives and metabolite toxicity may not transfer between analogs.

Key Differentiators vs. Ioxynil, Chloroxynil & Esters


Faster Soil Degradation than Ioxynil

In comparative soil degradation studies, 2,6-dibromo-4-hydroxybenzonitrile (bromoxynil) exhibited a shorter half‑life than its iodinated analog, ioxynil (3,5‑diiodo‑4‑hydroxybenzonitrile). The half‑life of degradation was estimated to be 7 days for bromoxynil and 9–10 days for ioxynil under identical soil conditions [1]. This ~30–43% longer persistence for ioxynil is attributed to differences in microbial dehalogenation rates; bromoxynil is stoichiometrically debrominated by Desulfitobacterium chlororespirans, whereas ioxynil is not deiodinated when added alone and requires co‑substrate amendment for transformation [2].

Soil degradation half‑life
Cross-study comparable
7 days vs 9–10 days (ioxynil)
Supports faster environmental dissipation
Clay loam, high organic matter; microbial dehalogenation studied.
Environmental Fate Soil Microbiology Herbicide Residue Management

Hydrolytic Stability vs. Octanoate Ester

Under natural aerobic water conditions, 2,6‑dibromo‑4‑hydroxybenzonitrile (bromoxynil phenol) remains stable for several weeks, whereas its octanoate ester (bromoxynil octanoate) begins to decompose immediately [1]. This stark contrast in hydrolytic stability is a direct consequence of the ester linkage in bromoxynil octanoate, which is readily cleaved by abiotic hydrolysis or microbial esterases to regenerate the parent phenol [2]. The free phenol is thus the environmentally stable core, while the ester is intentionally labile to serve as a pro‑pesticide in formulated products.

Hydrolytic stability
Head-to-head
Free phenol
Stable for weeks
Octanoate ester
Decomposes immediately
Free phenol required for stable reference studies
Natural aerobic surface water, ambient pH/light.
Aquatic Toxicology Environmental Stability Pro‑pesticide Activation

Lipophilicity and Foliar Uptake vs. Ioxynil

The octanol‑water partition coefficient (logP) of 2,6‑dibromo‑4‑hydroxybenzonitrile is reported in the range of 2.7–3.0 , substantially higher than that of ioxynil (logP = 2.2) [1]. This ~0.5–0.8 logP difference corresponds to a 3‑ to 6‑fold greater lipophilicity for the brominated analog. The increased lipophilicity correlates with enhanced foliar uptake and transcuticular movement, as demonstrated by radiolabeled translocation studies where ¹⁴C‑bromoxynil was more mobile in both Matricaria inodora and Viola arvensis than ¹⁴C‑ioxynil [2].

Lipophilicity (logP)
Cross-study comparable
logP 2.7–3.0 (vs ioxynil 2.2)
3‑ to 6‑fold higher lipophilicity; may support foliar uptake
Multiple experimental logP sources.
Physicochemical Properties Lipophilicity Herbicide Uptake

In Vitro Herbicidal Potency Compared to Ioxynil

In isolated chloroplast assays, ioxynil sodium salt was 3–4 times more inhibitory than bromoxynil potassium salt toward DCPIP and SiMo reduction in both Matricaria inodora and Viola arvensis [1]. Moreover, ioxynil was approximately 100‑fold more effective as an uncoupler of PMS cyclic photophosphorylation [2]. This substantial potency differential, despite both compounds sharing the 3,5‑dihalogeno‑4‑hydroxybenzonitrile scaffold, underscores the critical role of halogen identity (iodine vs. bromine) in modulating Photosystem II inhibition.

Chloroplast inhibition
Head-to-head
Bromoxynil K
Baseline activity
Ioxynil Na
3–4× more inhibitory (ET) / ~100× uncoupling
Lower potency provides wider dose‑response range
Isolated chloroplasts from M. inodora, V. arvensis.
Herbicidal Activity Chloroplast Electron Transport Structure‑Activity Relationship

Post-Emergence Weed Control and Crop Safety

Under glasshouse conditions, 2,6‑dibromo‑4‑hydroxybenzonitrile (bromoxynil) effectively controls certain weed species resistant to phenoxy alkanoic acids at doses as low as 0.125 lb/ac [1]. While ioxynil exhibits a wider range of activity at these low doses, bromoxynil remains highly effective, and graminaceous species tolerate 4–8 lb/ac of both herbicides without injury [2]. Additionally, turf species are more tolerant to bromoxynil formulations than to ioxynil at the young seedling stage, with Lolium perenne showing greater susceptibility than Agrostis sp. or Poa pratensis [3].

Weed control & turf safety
Head-to-head
Bromoxynil
Effective at 0.125 lb/ac; higher turf tolerance reported
Ioxynil
Wider spectrum at low dose
Supports turf safety endpoint comparison
Glasshouse trials on phenoxy‑resistant weeds.
Field Efficacy Weed Control Crop Safety

Nitrilase Substrate Preference Among Halogenated Analogs

In enzymatic studies with soil actinobacteria (Nocardia globerula), 2,6‑dibromo‑4‑hydroxybenzonitrile (bromoxynil) was a better substrate for nitrile hydratase than ioxynil, although it showed a lower reaction rate than chloroxynil (3,5‑dichloro‑4‑hydroxybenzonitrile) [1]. The hydrolysis product, 3,5‑dibromo‑4‑hydroxybenzoic acid, exhibits significantly lower toxicity than the parent bromoxynil in both luminescent bacteria assays and germination tests with Lactuca sativa [2]. This indicates that microbial detoxification via nitrile hydrolysis is a viable and effective environmental degradation pathway for bromoxynil.

Nitrilase substrate preference
Head-to-head
1Chloroxynil 2Bromoxynil 3Ioxynil
Intermediate biodegradability; balances persistence and detoxification
Nocardia globerula, 30°C, pH 8.0.
Biodegradation Nitrile Hydratase Metabolic Pathway

High-Value Procurement Scenarios for 2,6-Dibromo-4-hydroxybenzonitrile


Reference Standard for Environmental Fate and Residue Analysis

Procure 2,6‑dibromo‑4‑hydroxybenzonitrile as a certified analytical standard for quantifying bromoxynil residues in soil, water, and plant matrices. Its well‑characterized environmental half‑life of ~7 days in soil [1] and stability in aqueous systems [2] make it an essential calibrant for environmental monitoring programs and regulatory compliance testing.

Agrochemical Discovery: Photosystem II Inhibitor Optimization

Utilize 2,6‑dibromo‑4‑hydroxybenzonitrile as a benchmark comparator in structure‑activity relationship (SAR) studies aimed at developing next‑generation nitrile herbicides. Its intermediate potency (3–4× less potent than ioxynil in chloroplast assays) [3] and favorable logP (~2.9) provide a reference profile for optimizing foliar uptake and target‑site inhibition.

Microbial Degradation & Bioremediation Studies

Source 2,6‑dibromo‑4‑hydroxybenzonitrile for investigating nitrile hydratase and nitrilase pathways in soil actinobacteria. Its intermediate substrate preference (chloroxynil > bromoxynil > ioxynil) [4] and the reduced toxicity of its hydrolysis product [5] make it a model compound for studying enzymatic dehalogenation and bioremediation strategies.

Pro-Pesticide Ester Synthesis & Controlled-Release Formulations

Obtain high‑purity 2,6‑dibromo‑4‑hydroxybenzonitrile as a starting material for synthesizing bromoxynil octanoate and other esters. The free phenol's superior hydrolytic stability relative to its esters [6] ensures reliable starting material integrity, while the ester products serve as pro‑pesticides with tailored lipophilicity (logP ~6.1 for octanoate) for improved formulation.

Application
Selection Property
Validation Focus
Environmental residue analysis
Certified analytical reference standard
Matrix‑matched calibration, recovery in soil/water
Herbicide SAR & lead optimization
Benchmark dihalogenated benzonitrile comparator
Chloroplast electron transport inhibition assays
Microbial degradation pathway research
Nitrilase/nitrile hydratase substrate profiling
Hydrolysis product toxicity & dehalogenation rate
Pro‑pesticide ester synthesis
Stable free‑phenol precursor
Esterification efficiency, hydrolytic stability of esters

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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